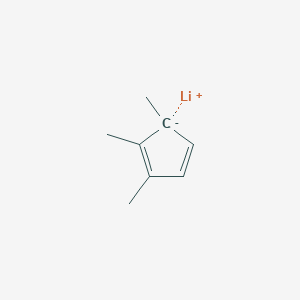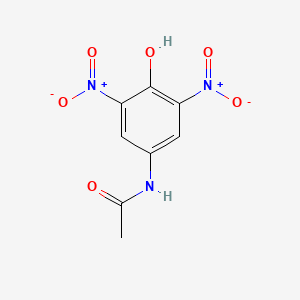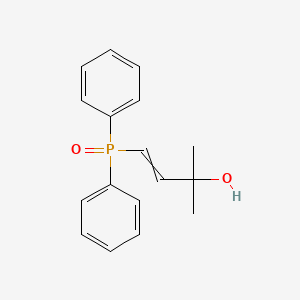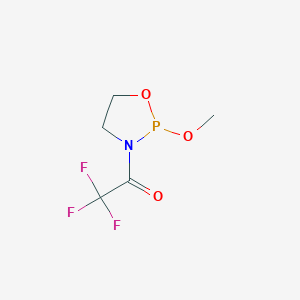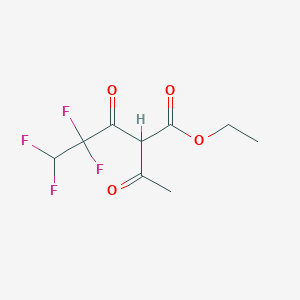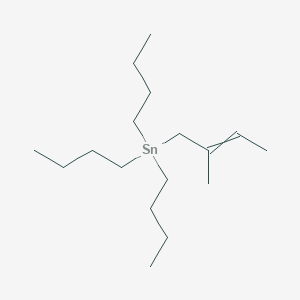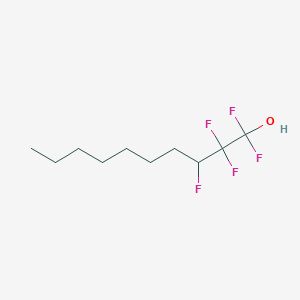
1,1,2,2,3-Pentafluorodecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3-Pentafluorodecan-1-OL is a fluorinated alcohol compound with the molecular formula C10H17F5O. This compound is part of a class of chemicals known for their unique properties, including high thermal stability and resistance to chemical reactions. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2,3-Pentafluorodecan-1-OL can be synthesized through several methods. One common approach involves the fluorination of decanol derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and catalytic fluorination are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3-Pentafluorodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2), nucleophiles (e.g., sodium azide, NaN3).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds, azides.
Scientific Research Applications
1,1,2,2,3-Pentafluorodecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for potential use in drug development, especially in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,2,2,3-Pentafluorodecan-1-OL involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and fluorine-specific interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes. The pathways involved often include the modulation of enzyme activity, alteration of membrane properties, and interaction with nucleophilic sites in target molecules.
Comparison with Similar Compounds
1,1,2,2-Tetrafluorodecan-1-OL: Lacks one fluorine atom compared to 1,1,2,2,3-Pentafluorodecan-1-OL, resulting in slightly different chemical properties.
1,1,2,2,3,3-Hexafluorodecan-1-OL: Contains an additional fluorine atom, leading to increased stability and resistance to chemical reactions.
1-Decanol: Non-fluorinated analog with significantly different reactivity and physical properties.
Uniqueness: this compound stands out due to its specific fluorination pattern, which imparts unique properties such as high thermal stability, resistance to oxidation, and enhanced hydrophobicity. These characteristics make it particularly valuable in applications requiring robust and stable compounds.
Properties
CAS No. |
113791-64-3 |
|---|---|
Molecular Formula |
C10H17F5O |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1,1,2,2,3-pentafluorodecan-1-ol |
InChI |
InChI=1S/C10H17F5O/c1-2-3-4-5-6-7-8(11)9(12,13)10(14,15)16/h8,16H,2-7H2,1H3 |
InChI Key |
YVXFWWIKAWXLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C(O)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


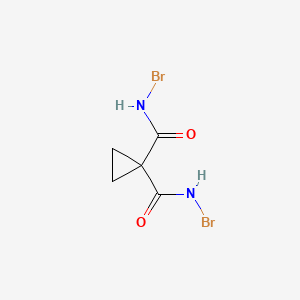
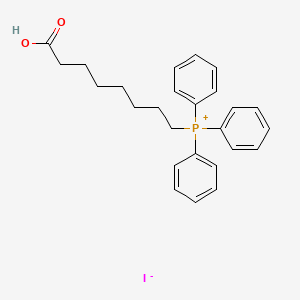
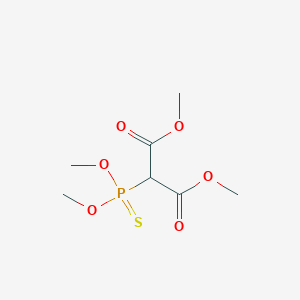
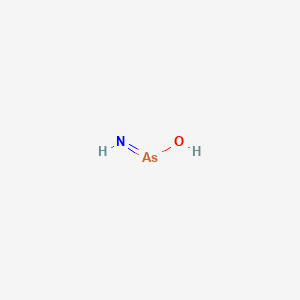
![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)

![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
